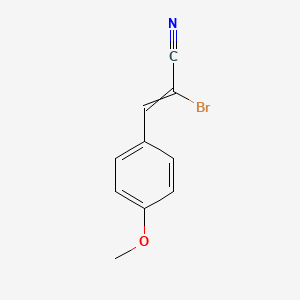![molecular formula C3H8ClNO B14463173 2-[(Chloromethyl)amino]ethan-1-ol CAS No. 73544-92-0](/img/structure/B14463173.png)
2-[(Chloromethyl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Chloromethyl)amino]ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethyl)amino]ethan-1-ol typically involves the reaction of ethanolamine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(Chloromethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Chloromethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(Chloromethyl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The presence of both amino and hydroxyl groups allows it to participate in a range of biochemical reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
Ethanolamine: Similar structure but lacks the chloromethyl group.
2-Aminoethanol: Another related compound with similar functional groups.
Chloromethylamine: Contains the chloromethyl group but lacks the hydroxyl group.
Uniqueness
2-[(Chloromethyl)amino]ethan-1-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interactions.
特性
CAS番号 |
73544-92-0 |
|---|---|
分子式 |
C3H8ClNO |
分子量 |
109.55 g/mol |
IUPAC名 |
2-(chloromethylamino)ethanol |
InChI |
InChI=1S/C3H8ClNO/c4-3-5-1-2-6/h5-6H,1-3H2 |
InChIキー |
ITPMMMXWTRWEIM-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
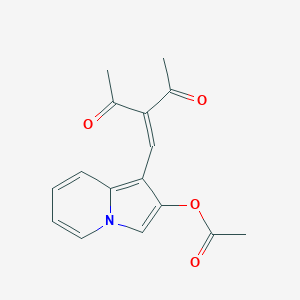
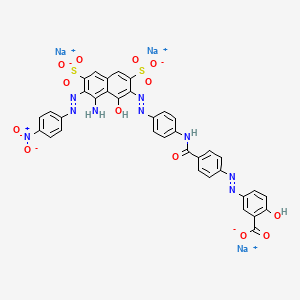
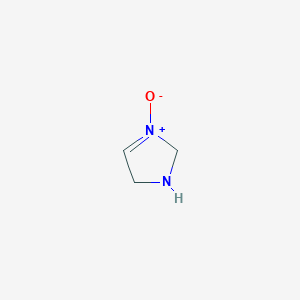
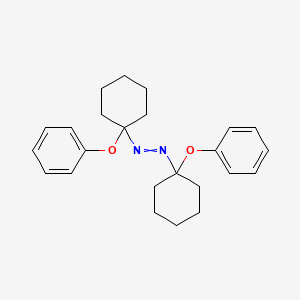



![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
